![molecular formula C23H25N5O4 B2497146 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1189921-58-1](/img/structure/B2497146.png)
2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide represents a novel class of pyrazolo-pyrimidine derivatives with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C23H25N5O4 |
Molecular Weight | 435.5 g/mol |
CAS Number | 1190001-91-2 |
Research indicates that this compound exhibits significant inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are key targets in the treatment of inflammatory diseases. The selectivity towards COX-II suggests a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
COX Inhibition Studies
In vitro studies have demonstrated that various derivatives of pyrazolo-pyrimidines show varying degrees of COX-II inhibitory activity. For instance, compounds similar to the one in focus exhibited IC50 values ranging from 0.52 μM to 22.25 μM against COX-II, indicating moderate to high potency . The most potent derivatives had selectivity indices significantly higher than standard treatments like Celecoxib.
Biological Activities
Anti-inflammatory Activity: The compound has been shown to possess substantial anti-inflammatory properties. In vivo studies reported an inhibition rate of approximately 64% in inflammatory models, comparable to established anti-inflammatory agents .
Antioxidant Activity: Preliminary tests suggest that this compound may also exhibit antioxidant properties, contributing to its therapeutic potential in oxidative stress-related conditions .
Antimicrobial Activity: Although not extensively studied, initial screenings indicate potential antimicrobial effects against certain bacterial strains, warranting further investigation into its application in infectious diseases .
Study 1: COX Selectivity and Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, the compound demonstrated a significant reduction in paw edema compared to untreated controls. The study highlighted its effectiveness in reducing inflammation without the ulcerogenic effects commonly associated with NSAIDs .
Study 2: Structural Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on related pyrazolo-pyrimidine derivatives. Modifications in the furan and acetamide moieties influenced both COX selectivity and potency. The findings suggest that specific substitutions enhance biological activity while minimizing side effects .
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity. Pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), derivatives of this compound demonstrated potent cytotoxic effects with IC50 values in the low micromolar range, indicating their effectiveness against tumor cells .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses. The presence of the furan ring is thought to enhance this activity by modulating signaling pathways involved in inflammation .
Case Studies
Several studies have evaluated the efficacy of similar compounds in preclinical models:
-
Study on Cancer Cell Lines :
- A derivative was tested against MCF-7 breast cancer cells showing significant cytotoxicity.
- Results indicated low micromolar IC50 values, suggesting strong potential for therapeutic application .
- Inflammation Model :
Propiedades
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-4-28-21-20(16(3)25-28)26(14-19(29)24-12-17-9-7-15(2)8-10-17)23(31)27(22(21)30)13-18-6-5-11-32-18/h5-11H,4,12-14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJZRTMISREPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.